molecular formula C6H11BrS B2574751 1-Bromo-3-(methylsulfanylmethyl)cyclobutane CAS No. 2490404-43-6

1-Bromo-3-(methylsulfanylmethyl)cyclobutane

Cat. No.: B2574751
CAS No.: 2490404-43-6
M. Wt: 195.12
InChI Key: XOOQDDDCCMPPFM-UHFFFAOYSA-N
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Description

1-Bromo-3-(methylsulfanylmethyl)cyclobutane is an organic compound with the molecular formula C6H11BrS. It is characterized by a cyclobutane ring substituted with a bromine atom and a methylsulfanylmethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(methylsulfanylmethyl)cyclobutane typically involves the bromination of 3-(methylsulfanylmethyl)cyclobutane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(methylsulfanylmethyl)cyclobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation Reactions: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methylsulfanylmethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: 3-(Methylsulfanylmethyl)cyclobutanol, 3-(Methylsulfanylmethyl)cyclobutanenitrile.

    Oxidation: 1-Bromo-3-(methylsulfinylmethyl)cyclobutane, 1-Bromo-3-(methylsulfonylmethyl)cyclobutane.

    Reduction: 3-(Methylsulfanylmethyl)cyclobutane, 3-Methylcyclobutane.

Scientific Research Applications

1-Bromo-3-(methylsulfanylmethyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(methylsulfanylmethyl)cyclobutane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion (Br-).

In oxidation reactions, the methylsulfanylmethyl group undergoes oxidation to form sulfoxides or sulfones. This involves the addition of oxygen atoms to the sulfur atom, increasing its oxidation state.

Comparison with Similar Compounds

1-Bromo-3-(methylsulfanylmethyl)cyclobutane can be compared with other similar compounds such as:

    1-Bromo-3-(methylsulfanyl)cyclobutane: Lacks the additional methyl group on the sulfur atom.

    1-Bromo-3-(methylsulfinylmethyl)cyclobutane: Contains a sulfinyl group instead of a sulfanyl group.

    1-Bromo-3-(methylsulfonylmethyl)cyclobutane: Contains a sulfonyl group instead of a sulfanyl group.

Properties

IUPAC Name

1-bromo-3-(methylsulfanylmethyl)cyclobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrS/c1-8-4-5-2-6(7)3-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOQDDDCCMPPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CC(C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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